a-D-Mannopyranosylamine
Overview
Description
α-D-Mannopyranosylamine: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of an amino group attached to the mannose molecule. It is often used in biochemical research due to its unique properties and interactions with various biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-D-Mannopyranosylamine typically involves the reaction of mannose with ammonia or an amine under controlled conditions. One common method is the reductive amination of mannose using sodium cyanoborohydride as a reducing agent. The reaction is usually carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the amine .
Industrial Production Methods: Industrial production of α-D-Mannopyranosylamine may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure the compound’s purity and stability. Advanced techniques such as chromatography and recrystallization are employed to achieve high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions: α-D-Mannopyranosylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl and N-acyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, α-D-Mannopyranosylamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of glycosylated compounds and other derivatives .
Biology: In biological research, α-D-Mannopyranosylamine is used to study carbohydrate-protein interactions. It is often employed in the synthesis of glycoproteins and glycolipids, which are essential for various cellular processes .
Medicine: In medicine, α-D-Mannopyranosylamine is explored for its potential therapeutic applications. It is used in the development of drug delivery systems, particularly in targeting specific cells or tissues .
Industry: In the industrial sector, α-D-Mannopyranosylamine is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of α-D-Mannopyranosylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to mannose receptors on cell surfaces, facilitating cellular uptake and internalization. This property is particularly useful in drug delivery systems, where α-D-Mannopyranosylamine can enhance the delivery of therapeutic agents to target cells .
Comparison with Similar Compounds
5-Thio-α/β-D-Mannopyranosylamine: This compound is similar in structure but contains a sulfur atom, which imparts different chemical properties.
N-Octadecyl-D-Mannopyranosylamine: This derivative is used in the development of mannosylated liposomes for enhanced drug delivery.
Uniqueness: α-D-Mannopyranosylamine is unique due to its specific interaction with mannose receptors and its versatility in various chemical reactions. Its ability to form stable derivatives and its role in biochemical research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWOEQFAYSXBRK-PQMKYFCFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)N)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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